

## Application Notes and Protocols for Bimodal Imaging with IR-1061 Probes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**IR-1061**, a near-infrared (NIR) cyanine dye, has emerged as a powerful tool for in vivo imaging due to its fluorescence emission in the second near-infrared (NIR-II) window (1000-1700 nm). This spectral range offers significant advantages for deep-tissue imaging, including reduced light scattering, lower tissue autofluorescence, and deeper photon penetration compared to the visible and NIR-I regions.[1][2] To further enhance its diagnostic capabilities, **IR-1061** is often incorporated into multimodal probes, enabling bimodal imaging that combines the high sensitivity of fluorescence imaging with the superior spatial resolution of magnetic resonance imaging (MRI) or the high contrast of photoacoustic (PA) imaging.[3][4]

This document provides detailed application notes and protocols for the formulation and use of **IR-1061**-based bimodal probes for preclinical research. These protocols are designed to guide researchers in synthesizing and characterizing these advanced imaging agents and in performing in vivo bimodal imaging experiments to study biological processes, with a particular focus on cancer research.

## **Properties of IR-1061 Dye**

**IR-1061** is a hydrophobic organic dye with distinct spectral properties that make it suitable for NIR-II imaging. A summary of its key characteristics is provided in the table below.



| Property                        | Value                               | Reference(s) |
|---------------------------------|-------------------------------------|--------------|
| Main Absorption Peak (λmax,abs) | 1064 nm                             | [5]          |
| Shoulder Absorption Peak        | 890 nm                              | [5]          |
| Emission Peak (λmax,em)         | ~1100 nm                            | [5]          |
| Molecular Weight                | 749.13 g/mol                        | [6]          |
| Formula                         | C44H34BClF4S2                       | [6]          |
| Solubility                      | Soluble in DMSO; Insoluble in water | [6][7]       |

# Bimodal Probe Formulation: IR-1061 and Gd-DOTA Loaded Nanoparticles

Due to its hydrophobic nature, **IR-1061** requires encapsulation within a nanocarrier for in vivo applications.[7] This section provides protocols for formulating bimodal probes by coencapsulating **IR-1061** and conjugating a gadolinium-based MRI contrast agent (Gd-DOTA) to polymeric micelles and liposomes.

## Protocol 1: Preparation of IR-1061-loaded PLGA-PEG-Gd-DOTA Micelles

This protocol describes the synthesis of bimodal probes using a self-assembly method of PLGA-PEG block copolymers.[8][9][10]

### Materials:

- IR-1061 dye
- PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)
- Gd-DOTA-NH2 (Gadolinium-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acidamine)



- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- Dialysis membrane (MWCO 3.5 kDa)
- Phosphate-buffered saline (PBS)

#### Procedure:

- Activation of PLGA-PEG-COOH:
  - Dissolve PLGA-PEG-COOH in DCM.
  - Add EDC and NHS in a 2:1 molar ratio to the carboxylic acid groups of PLGA-PEG-COOH.
  - Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups.
- Conjugation of Gd-DOTA-NH2:
  - Add Gd-DOTA-NH2 to the activated PLGA-PEG-COOH solution.
  - Stir the mixture overnight at room temperature.
  - Purify the resulting PLGA-PEG-DOTA-Gd conjugate by dialysis against deionized water for 48 hours.
  - Lyophilize the purified product to obtain a white powder.
- Encapsulation of IR-1061:
  - Dissolve the PLGA-PEG-DOTA-Gd conjugate and a specific weight percentage of IR-1061 in DMSO.



- Add this solution dropwise to vigorously stirring deionized water.
- Allow the micelles to self-assemble by stirring for 2-4 hours.
- Remove the organic solvent and free dye by dialysis against deionized water for 48 hours.
- Filter the final solution through a 0.22 μm syringe filter.

#### Characterization:

- Size and Zeta Potential: Dynamic Light Scattering (DLS)
- Morphology: Transmission Electron Microscopy (TEM)
- Optical Properties: UV-Vis-NIR Spectrophotometer and Fluorescence Spectrometer
- Gadolinium Content: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

## Protocol 2: Preparation of IR-1061 and Gd-DOTA Coloaded Liposomes

This protocol outlines the preparation of bimodal liposomal probes using the thin-film hydration method.[11]

### Materials:

- IR-1061 dye
- DSPE-PEG-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)])
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- Gd-DOTA-NH2
- EDC and NHS



- Chloroform and Methanol
- PBS

#### Procedure:

- Synthesis of DSPE-PEG-DOTA-Gd:
  - Follow a similar conjugation procedure as described in Protocol 1, substituting PLGA-PEG-COOH with DSPE-PEG-COOH.
- Liposome Formulation:
  - Dissolve DSPC, cholesterol, DSPE-PEG-DOTA-Gd, and IR-1061 in a chloroform/methanol mixture in a round-bottom flask.
  - Remove the organic solvents using a rotary evaporator to form a thin lipid film.
  - Hydrate the film with PBS by gentle rotation at a temperature above the lipid phase transition temperature.
  - Extrude the liposomal suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a desired size.
  - Remove unencapsulated IR-1061 and free Gd-DOTA by size exclusion chromatography.

#### Characterization:

· As described in Protocol 1.

## In Vivo Bimodal Imaging Protocols

This section provides generalized protocols for performing bimodal fluorescence/MRI and fluorescence/photoacoustic imaging in preclinical models, typically mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.

### **Animal Preparation**



- Animal Model: Use appropriate tumor-bearing mouse models (e.g., subcutaneous or orthotopic xenografts).
- Anesthesia: Anesthetize the mice using isoflurane (1-2% in oxygen) or another approved anesthetic agent.
- Probe Administration: Inject the IR-1061-based bimodal probe intravenously via the tail vein.
   The typical dosage will depend on the probe formulation and should be optimized for each study.
- Physiological Monitoring: Monitor the animal's heart rate, respiration, and temperature throughout the imaging procedure.

## Protocol 3: Bimodal NIR-II Fluorescence and MR Imaging

NIR-II Fluorescence Imaging:

- Imaging System: Use an in vivo imaging system equipped with a NIR-II laser and an InGaAs camera.
- Excitation: 980 nm or 1064 nm laser.[12]
- Emission Filter: Long-pass filter appropriate for IR-1061 emission (e.g., 1100 nm long-pass).
- Imaging Parameters: Adjust laser power and exposure time to achieve optimal signal-tonoise ratio.
- Image Acquisition: Acquire images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to assess probe biodistribution and tumor accumulation.[6]

Magnetic Resonance Imaging (MRI):

- Imaging System: Use a high-field preclinical MRI scanner (e.g., 7T or 9.4T).
- Coil: Use a volume or surface coil appropriate for the size of the animal and the region of interest.



- Pulse Sequence: Acquire T1-weighted images to visualize the contrast enhancement from the Gd-DOTA component. A common sequence is a spin-echo or gradient-echo sequence.
   [13]
- Imaging Parameters:
  - Repetition Time (TR): 400-600 ms
  - Echo Time (TE): 10-20 ms
  - Slice Thickness: 1-2 mm
  - Field of View (FOV): Appropriate for the animal size.
- Image Acquisition: Acquire pre-contrast images followed by post-contrast images at the same time points as the fluorescence imaging.

## Protocol 4: Bimodal NIR-II Fluorescence and Photoacoustic Imaging

NIR-II Fluorescence Imaging:

Follow the procedure described in Protocol 3.

Photoacoustic (PA) Imaging:

- Imaging System: Use a preclinical photoacoustic imaging system.
- Laser: A tunable pulsed laser capable of exciting in the NIR-II region. For IR-1061, an
  excitation wavelength of 1064 nm is optimal.[14]
- Ultrasound Transducer: A high-frequency ultrasound transducer for detecting the photoacoustic signals.
- Imaging Parameters: Adjust laser energy and signal averaging to optimize image quality.
- Image Acquisition: Acquire co-registered ultrasound and photoacoustic images at various time points post-injection.



## **Data Presentation and Analysis**

Quantitative data from bimodal imaging studies should be summarized in tables for clear comparison. The analysis of bimodal imaging data involves several steps to extract meaningful biological information.

### Quantitative Data Summary:

| lmaging<br>Modality     | Parameter                              | Control Group | Experimental<br>Group | p-value |
|-------------------------|----------------------------------------|---------------|-----------------------|---------|
| Fluorescence            | Tumor-to-<br>Background<br>Ratio (TBR) |               |                       |         |
| Signal Intensity (a.u.) |                                        |               |                       |         |
| MRI                     | Signal<br>Enhancement<br>(%)           |               |                       |         |
| T1 Relaxation Time (ms) |                                        | _             |                       |         |
| Photoacoustic           | PA Signal<br>Intensity (a.u.)          |               |                       |         |

### Data Analysis Workflow:

- Image Co-registration: Spatially align the images obtained from the two different modalities.
   This can be achieved using fiducial markers or image registration software that utilizes anatomical landmarks. Software such as Amira, VivoQuant, or custom scripts in MATLAB with toolboxes like SPM can be used for this purpose.[15][16][17]
- Region of Interest (ROI) Analysis: Define ROIs on the images corresponding to the tumor and healthy tissues.
- Signal Quantification:



- Fluorescence: Calculate the mean fluorescence intensity within the ROIs and determine the tumor-to-background ratio (TBR).
- MRI: Measure the signal intensity in the ROIs before and after contrast agent injection to calculate the percentage of signal enhancement. Alternatively, T1 maps can be generated to quantify changes in the T1 relaxation time.
- Photoacoustic: Quantify the mean photoacoustic signal intensity within the ROIs.
- Statistical Analysis: Perform statistical analysis to determine the significance of the observed differences between experimental and control groups.

# Visualizations Experimental Workflow for Bimodal Imaging





Click to download full resolution via product page

Caption: Workflow for bimodal imaging with IR-1061 probes.



## Signaling Pathway Example: Targeting Tumor Angiogenesis

Bimodal probes can be functionalized with targeting ligands to investigate specific signaling pathways. For example, by conjugating an RGD peptide, which targets  $\alpha v\beta 3$  integrin overexpressed on angiogenic endothelial cells, the probe can be used to visualize and quantify tumor angiogenesis.



Click to download full resolution via product page

Caption: Targeting tumor angiogenesis with RGD-functionalized bimodal probes.

### Conclusion



Bimodal imaging with **IR-1061** probes offers a powerful strategy for preclinical research, providing complementary information from fluorescence and either MR or photoacoustic imaging. The protocols and application notes provided here serve as a comprehensive guide for researchers to design, synthesize, and utilize these advanced imaging agents for a wide range of biomedical applications, including cancer diagnosis, monitoring therapeutic response, and elucidating complex biological pathways.[15][18][19] Successful implementation of these techniques will undoubtedly contribute to the advancement of drug development and our understanding of disease mechanisms.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 3. Bimodal Imaging Probes for Combined PET and OI: Recent Developments and Future Directions for Hybrid Agent Development PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of near-infrared photoacoustic probes based on small-molecule organic dye - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00225A [pubs.rsc.org]
- 5. Implication of Bimodal Magnetic Resonance and Fluorescence Imaging Probes in Advanced Healthcare: Enhancing Disease Diagnosis and Targeted Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimodal MRI/Fluorescence Nanoparticle Imaging Contrast Agent Targeting Prostate Cancer | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]

### Methodological & Application





- 12. Photoacoustic imaging in the second near-infrared window: a review PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcr.ac.uk [rcr.ac.uk]
- 14. Targeted Cyclo[8]pyrrole-Based NIR-II Photoacoustic Tomography Probe for Suppression of Orthotopic Pancreatic Tumor Growth and Intra-abdominal Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Image Processing Software | Research | University of Liverpool [liverpool.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Image Coregistration: Quantitative Processing Framework for the Assessment of Brain Lesions PMC [pmc.ncbi.nlm.nih.gov]
- 18. NIR-II Ratiometric Chemiluminescent/Fluorescent Reporters for Real-Time Monitoring and Evaluating Cancer Photodynamic Therapy Efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nuclear and Optical Bimodal Imaging Probes Using Sequential Assembly: A Perspective
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Bimodal Imaging with IR-1061 Probes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513450#protocol-for-bimodal-imaging-with-ir-1061probes]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com